2-Iodonaphthalene-1-sulfonic acid
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Overview
Description
2-Iodonaphthalene-1-sulfonic acid is a chemical compound belonging to the family of naphthalene sulfonic acids. It is characterized by the presence of an iodine atom and a sulfonic acid group attached to a naphthalene ring. This compound appears as a white to yellowish powder and is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodonaphthalene-1-sulfonic acid typically involves the iodination of naphthalene-1-sulfonic acid. This can be achieved through electrophilic aromatic substitution reactions where iodine is introduced to the naphthalene ring in the presence of a suitable catalyst, such as copper (II) chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Iodonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfonic acid group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives .
Scientific Research Applications
2-Iodonaphthalene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its ability to form stable complexes with proteins.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-iodonaphthalene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid and iodine groups. These interactions can affect the conformation and function of proteins, enzymes, and other biomolecules. The compound can bind to specific sites on proteins, altering their activity and stability .
Comparison with Similar Compounds
2-Naphthol: A naphthalene derivative with a hydroxyl group.
2-Naphthylamine: Contains an amino group instead of a sulfonic acid group.
2-Naphthalene sulfonic acid: Lacks the iodine atom.
Uniqueness: 2-Iodonaphthalene-1-sulfonic acid is unique due to the presence of both an iodine atom and a sulfonic acid group on the naphthalene ring.
Properties
IUPAC Name |
2-iodonaphthalene-1-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO3S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBDZPALEAVCFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630089 |
Source
|
Record name | 2-Iodonaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157103-41-8 |
Source
|
Record name | 2-Iodonaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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